molecular formula C3H6N4O B12907440 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- CAS No. 45514-28-1

3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro-

Cat. No.: B12907440
CAS No.: 45514-28-1
M. Wt: 114.11 g/mol
InChI Key: PZQUSVQXQJZMJH-UHFFFAOYSA-N
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Description

3,4-Diamino-1H-pyrazol-5(4H)-one is a chemical compound with the molecular formula C3H6N4O It is a derivative of pyrazole, characterized by the presence of two amino groups at the 3rd and 4th positions and a keto group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-1H-pyrazol-5(4H)-one typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the cyclization of 3,4-diaminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of 3,4-Diamino-1H-pyrazol-5(4H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 3,4-diamino-1H-pyrazol-5-ol.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3,4-Diamino-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diamino-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1H-pyrazole: Similar structure but with amino groups at different positions.

    4-Amino-1H-pyrazol-5(4H)-one: Lacks one amino group compared to 3,4-Diamino-1H-pyrazol-5(4H)-one.

    1,2-Diaminobenzene: Contains a benzene ring instead of a pyrazole ring.

Uniqueness

3,4-Diamino-1H-pyrazol-5(4H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual amino groups and keto functionality make it a versatile compound for various applications.

Properties

CAS No.

45514-28-1

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

3,4-diamino-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h1H,4H2,(H2,5,6)(H,7,8)

InChI Key

PZQUSVQXQJZMJH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NNC1=O)N)N

Origin of Product

United States

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